molecular formula C5H9B B14518688 Dimethyl(prop-1-yn-1-yl)borane CAS No. 62654-57-3

Dimethyl(prop-1-yn-1-yl)borane

Cat. No.: B14518688
CAS No.: 62654-57-3
M. Wt: 79.94 g/mol
InChI Key: QTIXECYTAMLXRP-UHFFFAOYSA-N
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Description

Dimethyl(prop-1-yn-1-yl)borane, with the formula (CH₃)₂B–C≡CH, is a trialkylborane featuring two methyl groups and a propargyl substituent. The propargyl group introduces significant electronic and steric effects: the sp-hybridized carbon atom withdraws electron density via its electronegativity, enhancing the boron center's Lewis acidity compared to purely alkyl-substituted boranes like thexyldialkylboranes . This compound is hypothesized to exhibit reactivity distinct from common borane complexes such as borane-dimethyl sulfide (BH₃·SMe₂), which is stabilized by a Lewis base (dimethyl sulfide) .

Properties

CAS No.

62654-57-3

Molecular Formula

C5H9B

Molecular Weight

79.94 g/mol

IUPAC Name

dimethyl(prop-1-ynyl)borane

InChI

InChI=1S/C5H9B/c1-4-5-6(2)3/h1-3H3

InChI Key

QTIXECYTAMLXRP-UHFFFAOYSA-N

Canonical SMILES

B(C)(C)C#CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(prop-1-yn-1-yl)borane can be synthesized through various methods. One common approach involves the hydroboration of alkynes with borane reagents. For instance, the reaction of prop-1-yne with borane-dimethyl sulfide complex (BH3·SMe2) under controlled conditions can yield this compound . The reaction typically occurs at room temperature and requires an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(prop-1-yn-1-yl)borane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation with hydrogen peroxide can yield boronic acids, while reduction with lithium aluminum hydride can produce boranes with different alkyl groups.

Scientific Research Applications

Dimethyl(prop-1-yn-1-yl)borane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form organoboron compounds.

    Biology: The compound can be utilized in the synthesis of biologically active molecules and as a precursor for boron-containing drugs.

    Medicine: Organoboron compounds, including this compound, are explored for their potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is employed in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dimethyl(prop-1-yn-1-yl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound has an empty p-orbital, allowing it to act as a Lewis acid and accept electron pairs from nucleophiles. This property enables the compound to participate in a wide range of chemical reactions, including hydroboration, where it adds across carbon-carbon multiple bonds to form organoboron intermediates .

Comparison with Similar Compounds

Borane-Dimethyl Sulfide Complex (BH₃·SMe₂)

Key Properties :

  • Structure : Lewis acid-base adduct (BH₃ coordinated to dimethyl sulfide).
  • Molecular Weight : 75.96 g/mol .
  • Applications : Widely used as a stable borane source for reductions of ketones, amides, and nitriles .

Comparison :

  • Stability : BH₃·SMe₂ is air-stable and commercially available, whereas dimethyl(prop-1-yn-1-yl)borane is likely pyrophoric due to the absence of a stabilizing Lewis base.
  • Reactivity : BH₃·SMe₂ is selective for reductions, while the propargyl borane may participate in alkyne-specific reactions (e.g., propargyl alcohol synthesis).

Ammonia Borane (NH₃BH₃)

Key Properties :

  • Structure : B–N bond with dihydrogen interactions.
  • Applications : Hydrogen storage material due to high H₂ density (19.6 wt%) .

Comparison :

  • Bond Strength : The B–C bond in this compound is weaker than the B–N bond in ammonia borane, suggesting different thermal decomposition pathways.
  • Functionality : Ammonia borane releases H₂ upon heating, whereas the propargyl borane may undergo alkyne insertion or polymerization under similar conditions.

Thexyldialkylboranes (e.g., Thexyldimethylborane)

Key Properties :

  • Structure : Bulky thexyl (2,3-dimethyl-2-butyl) group reduces migratory aptitude in rearrangements .
  • Applications : Used in Suzuki-Miyaura couplings and hydroboration-oxidation reactions.

Comparison :

  • Steric Effects : The propargyl group’s linear geometry in (CH₃)₂B–C≡CH offers less steric hindrance than thexyldialkylboranes, enabling faster reaction kinetics.
  • Migratory Tendency : The propargyl group may exhibit higher migratory aptitude compared to the thexyl group, influencing regiochemistry in allylation reactions.

Carboranes (e.g., 1,2-Dicarba-closo-dodecaborane)

Key Properties :

  • Structure : Icosahedral boron clusters with carbon vertices .
  • Applications : Thermal stabilizers, neutron capture therapy agents.

Comparison :

  • Thermal Stability : Carboranes are exceptionally stable (>400°C), whereas this compound is likely reactive at ambient temperatures.
  • Electronic Structure : Carboranes exhibit delocalized bonding, unlike the localized B–C bonds in the propargyl borane.

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